BenchChemオンラインストアへようこそ!

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Pyrazole carboxylic acids Physicochemical profiling

3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 161038-60-4) is a fully substituted pyrazole-4-carboxylic acid bearing chlorine, methyl, and trifluoromethyl groups. This substitution pattern places the compound at the intersection of two high-value chemical spaces: the 3-halo-5-(trihalomethyl)pyrazole motif used in succinate dehydrogenase inhibitor (SDHI) fungicides, and the N-trifluoromethylpyrazole pharmacophore found in metabolically robust checkpoint kinase 1 (CHK1) inhibitors.

Molecular Formula C6H4ClF3N2O2
Molecular Weight 228.55 g/mol
Cat. No. B11781122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Molecular FormulaC6H4ClF3N2O2
Molecular Weight228.55 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)Cl)C(=O)O)C(F)(F)F
InChIInChI=1S/C6H4ClF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14)
InChIKeyWDDUFLQJTJKWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid – A fluorinated pyrazole-4-carboxylic acid building block for kinase inhibitors and agrochemicals


3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 161038-60-4) is a fully substituted pyrazole-4-carboxylic acid bearing chlorine, methyl, and trifluoromethyl groups [1]. This substitution pattern places the compound at the intersection of two high-value chemical spaces: the 3-halo-5-(trihalomethyl)pyrazole motif used in succinate dehydrogenase inhibitor (SDHI) fungicides, and the N-trifluoromethylpyrazole pharmacophore found in metabolically robust checkpoint kinase 1 (CHK1) inhibitors [2].

Why generic pyrazole-4-carboxylic acids cannot substitute 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in advanced synthesis programs


The simultaneous presence of a 3-chloro leaving group, a 5-trifluoromethyl electron-withdrawing group, and a free 4-carboxylic acid creates a reactivity and physicochemical profile that cannot be replicated by simply interchanging in-class analogs. Replacing chlorine with fluorine or difluoromethyl alters the electronic character of the pyrazole ring and reduces lipophilicity, while isomerisation of the N-methyl and halo/trifluoromethyl positions can lead to different regioselectivity in coupling reactions and divergent biological activity of the final amide or ester derivatives [1]. Procurement of the specific substitution isomer is therefore critical when downstream structure-activity relationships or manufacturing routes have been optimised for this exact scaffold.

Quantitative differentiation evidence for 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid versus the closest structural analogs


Computed lipophilicity (XLogP3-AA) of the target compound compared with the 3-difluoromethyl and 3-trifluoromethyl analogs

The computed partition coefficient (XLogP3-AA) of 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is 1.6 [1]. This value is approximately 0.8 log units higher than the 3-difluoromethyl analog (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid; XLogP3-AA ≈ 0.8) [2] and 0.4 log units higher than the 3-trifluoromethyl analog lacking chlorine (3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid; XLogP3-AA ≈ 1.2) [3]. The increased lipophilicity is attributable to the chlorine atom at position 3, which provides a larger molar refractivity contribution (≈6 cm³/mol) than fluorine (≈1 cm³/mol).

Lipophilicity Pyrazole carboxylic acids Physicochemical profiling

Metabolic stability advantage of the N-trifluoromethylpyrazole motif enabled by this building block

The N-trifluoromethylpyrazole pharmacophore, directly accessible from 3-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid via amide coupling, confers resistance to metabolic oxidative N-dealkylation. In direct head-to-head comparison, the CHK1 inhibitor MU380 (bearing an N-CF₃ pyrazole) showed no detectable in vivo N-dealkylation, whereas its clinical comparator SCH900776 (bearing an N-CH₃ pyrazole) was extensively dealkylated to a metabolite that was 'significantly less selective' for CHK1 [1]. In cellular washout assays, MU380 displayed extended inhibitory effects persisting >24 h after compound removal, consistent with the absence of a major metabolic soft spot [1].

CHK1 inhibitors Metabolic stability N-trifluoromethylpyrazole

Carboxylic acid at position 4 allows direct amide/ester formation without pre-functionalisation of the pyrazole C-4 position

The target compound presents a free carboxylic acid at C-4, enabling direct amide coupling or esterification without requiring prior C-4 metallation, halogenation, or oxidation steps. The closely related 3-chloro-5-(trifluoromethyl)-1H-pyrazole (CAS 131797-35-8), which lacks the carboxylic acid, must first undergo deprotonation with a strong base (e.g., LDA) and electrophilic quench to install a C-4 functional group, a sequence that can be unselective and requires cryogenic conditions [1]. The pre-installed CO₂H group eliminates at least one synthetic step and avoids the use of pyrophoric organolithium reagents in the end-user's laboratory.

Synthetic efficiency Pyrazole functionalisation Step-count reduction

High-value application scenarios for 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid based on quantitative evidence


Synthesis of metabolically stabilised CHK1 kinase inhibitors for oncology

The free carboxylic acid can be coupled directly to chiral amine building blocks to generate N-trifluoromethylpyrazole-containing CHK1 inhibitors analogous to MU380, which has demonstrated complete resistance to oxidative N-dealkylation and sustained cellular target engagement (>24 h washout) [1]. This metabolic stability advantage is pre-encoded in the building block and cannot be achieved with N-methylpyrazole carboxylic acid analogs.

Development of novel SDHI fungicides with tuned lipophilicity

The 3-chloro-5-trifluoromethyl substitution pattern yields an XLogP of 1.6, approximately 0.8 log units higher than the 3-difluoromethyl analog commonly used in commercial SDHI fungicides [2]. Researchers optimising fungicide physicochemical properties for cuticular penetration or phloem mobility can use this building block to access chemical space not reachable with the CHF₂ or CF₃ series alone.

Medicinal chemistry library synthesis requiring one-step amide diversification

The pre-installed carboxylic acid eliminates the need for cryogenic C-4 functionalisation chemistry required by non-carboxylated pyrazole analogs [3]. Parallel amide library synthesis can be performed under standard ambient-temperature conditions, accelerating structure-activity relationship exploration.

Quote Request

Request a Quote for 3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.